molecular formula C10H15N B12048032 1-(2,4,5-Trimethylphenyl)methanamine CAS No. 72221-85-3

1-(2,4,5-Trimethylphenyl)methanamine

Cat. No.: B12048032
CAS No.: 72221-85-3
M. Wt: 149.23 g/mol
InChI Key: PDHGIVRQQZJDAA-UHFFFAOYSA-N
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Description

1-(2,4,5-Trimethylphenyl)methanamine is an organic compound with the molecular formula C10H15N. It is a derivative of methanamine, where the amine group is attached to a 2,4,5-trimethylphenyl group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4,5-Trimethylphenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trimethylbenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,5-Trimethylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

1-(2,4,5-Trimethylphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4,5-trimethylphenyl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

    1-(2,4,5-Trimethylphenyl)ethanone: A related compound with a ketone group instead of an amine.

    2,4,5-Trimethylbenzaldehyde: The aldehyde precursor used in the synthesis of 1-(2,4,5-trimethylphenyl)methanamine.

    2,4,5-Trimethylaniline: An aniline derivative with similar structural features.

Uniqueness: this compound is unique due to its specific substitution pattern on the aromatic ring and the presence of the methanamine group

Properties

CAS No.

72221-85-3

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(2,4,5-trimethylphenyl)methanamine

InChI

InChI=1S/C10H15N/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5H,6,11H2,1-3H3

InChI Key

PDHGIVRQQZJDAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)CN)C

Origin of Product

United States

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